Unii-46H5G5LP2T

説明

Molecular Structure Analysis

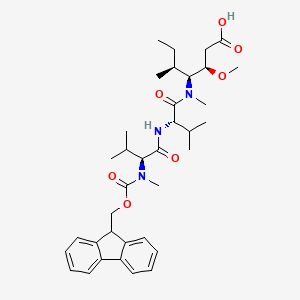

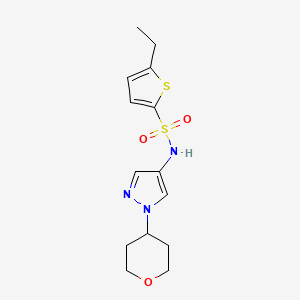

The molecular structure of a substance is an important factor in determining its properties and effects . The IUPAC name for Unii-46H5G5LP2T is (3R,4S,5S)-4- [ [ (2S)-2- [ [ (2S)-2- [9H-fluoren-9-ylmethoxycarbonyl (methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid.科学的研究の応用

Recent Advances in Nanoparticle Synthesis

Recent studies highlight the liquid-phase syntheses of inorganic nanoparticles, which play a crucial role in the development of novel materials across various industries, including technology and electronics. The synthesis methods for nanoparticles have significant implications for scientific research, particularly in creating materials with new or enhanced properties (Cushing, Kolesnichenko, & O'Connor, 2004).

Actinide Research and Surface Science

Surface science research focused on the synthesis and spectroscopy studies of thin films of actinides and actinide compounds provides valuable insights into the properties of these materials. This research is essential for understanding the electronic structure and chemical behavior of actinides, contributing to fields such as nuclear science and materials engineering (Gouder, 1998; Black et al., 2001).

Alloy Precipitation in Materials Science

The study of precipitates in alloys, including their compositional evolution and the effects of elements like silicon on their formation, is critical for materials science. This research aids in understanding the mechanical properties of alloys and their applications in various technological advancements (Biswas et al., 2011).

Relativistic Effects in Chemistry and Physics

Explorations into the relativistic effects in atoms, molecules, and solids are fundamental for advancing our understanding of chemical and physical phenomena at the quantum level. These studies have implications for theoretical chemistry, physics, and the development of new computational models (Malli, 1983).

The Role of Informatics in Scientific Research

The ongoing development of resources like the Universal Protein Resource (UniProt) showcases the importance of informatics in biological research. By maintaining comprehensive, annotated databases of protein sequences, researchers can accelerate discoveries in biology and medicine (Morgat et al., 2010).

作用機序

Target of Action

Fmoc-3vvd-OH, also known as Unii-46H5G5LP2T, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of target cells, typically cancer cells .

Mode of Action

Fmoc-3vvd-OH acts as a linker molecule in ADCs, connecting the antibody to a cytotoxic drug . The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-3vvd-OH is a protecting group that can be removed with a base, typically piperidine . This allows for the controlled release of the cytotoxic drug once the ADC has bound to its target cell .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-3vvd-OH depend on the specific cytotoxic drug that it is linked to in the ADC. The general principle is that once the adc binds to its target cell, the cytotoxic drug is released, leading to cell death . The specific pathways affected would therefore be those involved in cell survival and proliferation.

Pharmacokinetics

The pharmacokinetics of Fmoc-3vvd-OH are complex and depend on the specific ADC in which it is used. As part of an ADC, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the properties of the antibody and the cytotoxic drug . .

Result of Action

The ultimate result of Fmoc-3vvd-OH’s action is the targeted delivery of a cytotoxic drug to specific cells, leading to cell death . This makes ADCs using Fmoc-3vvd-OH potentially effective treatments for diseases such as cancer, where targeted cell killing is desirable.

Action Environment

The efficacy and stability of Fmoc-3vvd-OH, as part of an ADC, can be influenced by various environmental factors. These include the presence of the target antigen on the cell surface, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tissue where the target cells are located

特性

IUPAC Name |

(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)35(43)31(21(2)3)37-34(42)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,37,42)(H,40,41)/t23-,29+,31-,32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVBIYSFDNRJJI-FCUBIXSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863971-44-2 | |

| Record name | FMOC-3VVD-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,8S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FMOC-3VVD-OH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46H5G5LP2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)

![2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827904.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)

![5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B2827912.png)

![2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2827913.png)